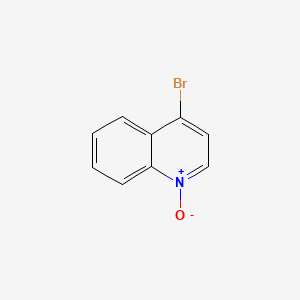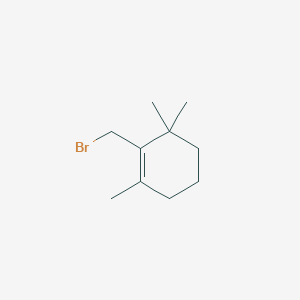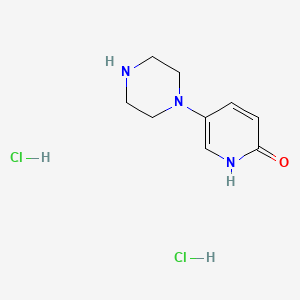
4-Bromoquinoline 1-oxide
Descripción general
Descripción
4-Bromoquinoline 1-oxide is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromoquinoline 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromoquinoline 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemoprevention of Oral Carcinogenesis
4-Bromoquinoline 1-oxide has been investigated in the context of oral carcinogenesis. In a study focusing on the chemopreventive effects of flavonoids in oral cancer induced by 4-nitroquinoline-1-oxide (4-NQO), researchers found that compounds like chalcone and quercetin could significantly reduce the frequency of tongue carcinoma and decrease cell proliferation in oral mucosal tissues exposed to 4-NQO (Makita et al., 1996).
Mutagenic and Carcinogenic Properties
4-Bromoquinoline 1-oxide is known for its mutagenic and carcinogenic properties. A study on the mutagenic spectrum of 4-NQO in Aspergillus nidulans revealed that it induces mutations through the formation of bulky purine adducts. This property has been utilized in genetic screens and the study of DNA damage and repair (Downes et al., 2014).
DNA Damage and Repair Mechanisms
The impact of 4-Bromoquinoline 1-oxide on DNA damage and repair mechanisms has been a significant area of research. Studies indicate that it causes both single- and double-strand breaks in DNA, which can be repaired upon removal of the carcinogen. This process has been observed in cultured mouse fibroblasts and is critical for understanding cellular responses to DNA damage (Andoh & Ide, 1972).
Synthesis of Quinoline Derivatives
4-Bromoquinoline 1-oxide is also valuable in synthetic chemistry, particularly in the synthesis of quinoline derivatives. For example, efficient and selective synthesis processes have been developed for creating various quinoline derivatives, which are important in medicinal chemistry (Şahin et al., 2008).
Role in Understanding Genotoxicity
The compound's role in genotoxicity assays, due to its known mutagenic and carcinogenic properties, has been extensively studied. It has been used as a positive control in various assays to understand the mechanism of action in inducing chromosomal damage and gene mutations (Brüsehafer et al., 2015).
Evaluating Molecular-Targeted Prevention
In the context of oral cancer, 4-Bromoquinoline 1-oxide has been used to develop mouse models for studying the molecular-targeted prevention and treatment of oral carcinogenesis. This approach is crucial in understanding the efficacy of potential therapeutic agents (Vitale-Cross et al., 2009).
Predicting Cancer Risk
Studies using 4-Bromoquinoline 1-oxide-induced rat tongue carcinogenesis models have shown that genomic instability in non-neoplastic oral mucosa cells can predict the risk of oral squamous cell carcinoma, providing insights into the initiation and progression of oral cancer (Ribeiro et al., 2004).
Propiedades
IUPAC Name |
4-bromo-1-oxidoquinolin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-6-11(12)9-4-2-1-3-7(8)9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKJUZLWHSECDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoquinoline 1-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methylspiro[3,4-dihydroisoquinoline-1,3'-pyrrolidine];dihydrochloride](/img/structure/B8242741.png)

![[(6-Bromo-1H-indazol-3-YL)methyl]amine hydrochloride](/img/structure/B8242748.png)


![1'h-Spiro[piperidine-4,4'-quinolin]-2'(3'h)-one hydrochloride](/img/structure/B8242774.png)
![2-Methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B8242781.png)



![4-Bromo-5,6-difluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B8242817.png)
![2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B8242824.png)